molecular formula C10H14O2 B1599563 4,5-Dimethylbenzene-1,2-dimethanol CAS No. 60070-05-5

4,5-Dimethylbenzene-1,2-dimethanol

Cat. No. B1599563
CAS RN: 60070-05-5
M. Wt: 166.22 g/mol
InChI Key: VSODREOTHFONSP-UHFFFAOYSA-N
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Description

4,5-Dimethylbenzene-1,2-dimethanol is a chemical compound with the molecular formula C10H14O2 . It is used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of 4,5-Dimethylbenzene-1,2-dimethanol is accomplished in three steps with an overall yield of 80% . The synthesis begins with the Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene with dimethyl acetylenedicarboxylate. This reaction is heated in toluene for 2 hours in a sealed pressure vessel, which results in the 1,4-cyclohexadiene-based adduct . The next step involves the aromatization of the adduct to dimethyl 4,5-dimethylphthalate. This is achieved by dehydrogenation using 10% Pd-C in refluxing p-xylene for 24 hours .


Molecular Structure Analysis

The molecular structure of 4,5-Dimethylbenzene-1,2-dimethanol is based on the benzene ring, which is a planar molecule that allows close positioning of reactive centers . This structure enables additional fused rings to be readily appended .


Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of 4,5-Dimethylbenzene-1,2-dimethanol are the Diels-Alder reaction, dehydrogenation, and reduction . These reactions are optimized to achieve an efficient and cost-effective synthesis .


Physical And Chemical Properties Analysis

4,5-Dimethylbenzene-1,2-dimethanol is a solid substance at room temperature . The predicted melting point is 86.17°C, and the predicted boiling point is approximately 320.2°C at 760 mmHg .

Scientific Research Applications

Kinetics and Oxidation Studies

  • Oxidation of Dimethylbenzene Derivatives : The kinetics of 1,2-dimethylbenzene oxidation provides insights into the reactivity of such compounds under various conditions, contributing to a better understanding of their chemical behavior and potential applications (Gaïl et al., 2008).

Chemical Synthesis and Modification

  • Regioselective Bromination : Studies on the bromination of dimethylbenzene derivatives, like 1,4-dimethoxy-2,3-dimethylbenzene, lead to the creation of novel compounds that have potential applications in various fields, including materials science and pharmaceuticals (Aitken et al., 2016).

Material Science Applications

  • Polythioesters Development : The polycondensation of isomeric di(mercaptomethyl)–dimethylbenzenes, including 4,5-di(mercaptomethyl)–1,2-dimethylbenzene, leads to the creation of aliphatic–aromatic polythioesters. These materials are valuable in various applications due to their thermal, mechanical, electrical, and chemical properties (Podkościelny & Szubińska, 1988).

Pharmaceutical Research

  • Inhibition Properties Studies : Research into the inhibition properties of various derivatives, such as (N-benzyl-1H-1,2,3-triazole-4,5-diyl)dimethanol, against specific enzymes like xanthine oxidase, is crucial for the development of new pharmaceutical agents (Yagiz et al., 2021).

Photoreactivity and Sensitization

  • Photosensitizer Role in Organic Molecules : The study of organic molecules such as 1,2-diisocyano-4,5-dimethylbenzene reveals their dual role as reactants and photosensitizers in photochemical reactions. This knowledge is instrumental in the development of new photo-reactive materials and processes (Wang et al., 2017).

Environmental Applications

  • Degradation by Microorganisms : Research on the degradation of 1,2-dimethylbenzene by specific bacterial strains like Corynebacterium offers insights into potential bioremediation strategies for environmental pollutants (Schraa et al., 2004).

Safety And Hazards

When handling 4,5-Dimethylbenzene-1,2-dimethanol, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

[2-(hydroxymethyl)-4,5-dimethylphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4,11-12H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSODREOTHFONSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427273
Record name 4,5-Dimethylbenzene-1,2-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethylbenzene-1,2-dimethanol

CAS RN

60070-05-5
Record name 4,5-Dimethylbenzene-1,2-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
KK Gnanasekaran, RA Bunce, KD Berlin - Molbank, 2014 - mdpi.com
Aromatic rings are important scaffolds in organic synthesis. The rigid planarity of the ring system allows close positioning of reactive centers such that additional fused rings can be …
Number of citations: 4 www.mdpi.com
T Seki, M Onaka - The Journal of Physical Chemistry B, 2006 - ACS Publications
Heterogeneous strong base catalysis for the intramolecular Tishchenko reaction of aromatic 1,2-dicarbaldehydes to the corresponding phthalides in supercritical CO 2 CscCO 2 has …
Number of citations: 23 pubs.acs.org
M Morikawa, K Kino, E Asada, K Katagiri… - Molbank, 2014 - mdpi.com
The title compound, N'-[2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)ethylidene]-4-nitrobenzohydrazide (1), was obtained by the reaction of formylmethylflavin and p-…
Number of citations: 2 www.mdpi.com
M Frings, I Atodiresei, C Bolm - Molbank, 2014 - mdpi.com
Copper-catalyzed cross-coupling between (S)-S-methyl-S-phenylsulfoximine (1) and 2-iodobenzonitrile (2) resulted in the discovery of an unprecedented one-pot triple arylation …
Number of citations: 1 www.mdpi.com
H Meng, M Bendikov, G Mitchell, R Helgeson… - Advanced …, 2003 - Wiley Online Library
A new pentacene derivative, 2,3,9,10‐tetramethyl‐pentacene (Me 4 PENT), has been synthesized, characterized, and tested in a field‐effect transistor (FET) device (see Figure). A …
Number of citations: 268 onlinelibrary.wiley.com

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